Senazodan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

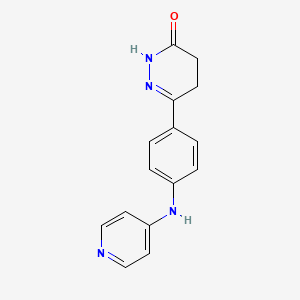

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBRQQXYWHMEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243552 | |

| Record name | Senazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98326-32-0 | |

| Record name | Senazodan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENAZODAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427L2I2KIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Senazodan (MCI-154): An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senazodan (also known as MCI-154) is a cardiotonic agent characterized by a dual mechanism of action, positioning it as a calcium (Ca2+) sensitizer and a phosphodiesterase III (PDE III) inhibitor. This guide provides a comprehensive technical overview of its core mechanism of action, summarizing available data, detailing experimental methodologies, and visualizing key pathways. Developed for acute heart failure, its clinical progression was halted in Phase II trials. Nevertheless, the pharmacological profile of this compound offers valuable insights into the modulation of cardiac contractility.

Core Mechanism of Action

This compound enhances myocardial contractility through two primary, synergistic pathways:

-

Calcium Sensitization: this compound increases the sensitivity of the cardiac myofilaments to Ca2+. This action allows for a more forceful contraction at submaximal intracellular Ca2+ concentrations, without a significant increase in Ca2+ transient, thereby potentially reducing the energetic cost and risk of arrhythmias associated with purely inotropic agents that elevate intracellular Ca2+. This effect is mediated through its interaction with the cardiac troponin C (cTnC) complex.

-

Phosphodiesterase III (PDE III) Inhibition: this compound inhibits the activity of PDE III, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiomyocytes. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban, leading to an increased Ca2+ influx and enhanced reuptake of Ca2+ into the sarcoplasmic reticulum, contributing to both inotropic and lusitropic (relaxation) effects.

Data Presentation

Table 1: In Vitro Effects of this compound (MCI-154) on Cardiac Preparations

| Parameter | Preparation | Effect | Concentration Range | Reference |

| Myofilament Ca2+ Sensitivity | Chemically skinned fibers (guinea pig papillary muscle) | Reverses acidic pH-induced decrease in Ca2+ sensitivity | 1-100 µM | [1] |

| Tension Development | Chemically skinned fibers (guinea pig papillary muscle) | Reverses acidic pH-induced decrease in tension | 1-100 µM | [1] |

| Maximum Tension (pCa 4.4) | Chemically skinned fibers (guinea pig papillary muscle) | Reverses acidosis-induced reduction | 1-100 µM | [1] |

| pMgATP-activated tension (Ca2+ < 1 nM) | Chemically skinned fibers (guinea pig papillary muscle) | Reverses acidosis-induced reduction | 1-100 µM | [1] |

| Troponin C Interaction | Purified recombinant human cTnC | Evaluated as a Ca2+ sensitizer | Not specified | [2] |

Signaling Pathways and Visualizations

The dual mechanism of this compound converges on the enhancement of cardiac contractility. The following diagrams illustrate the involved signaling pathways.

Caption: Dual mechanism of this compound in the cardiomyocyte.

Experimental Protocols

Myofilament Ca2+ Sensitization Assay (Skinned Fiber Preparation)

This protocol is based on the methodology used for evaluating the effects of this compound on chemically skinned cardiac muscle fibers.[1]

Objective: To determine the effect of this compound on the Ca2+-tension relationship in cardiac myofilaments, particularly under conditions of acidosis.

Experimental Workflow:

Caption: Experimental workflow for assessing Ca2+ sensitization.

Methodology:

-

Preparation of Skinned Fibers:

-

Papillary muscles are isolated from the hearts of a suitable animal model (e.g., guinea pig).

-

The muscle is chemically "skinned" using a detergent like saponin or Triton X-100. This procedure removes the sarcolemma, making the myofilaments directly accessible to the experimental solutions.[3][4][5][6]

-

Single muscle fibers are then dissected and mounted on an experimental apparatus equipped with a force transducer and a length controller.[3]

-

-

Experimental Solutions:

-

A series of solutions with varying concentrations of free Ca2+ (expressed as pCa, the negative logarithm of the Ca2+ concentration) are prepared.

-

The pH of the solutions is controlled, with a standard pH of 7.0 and an acidic pH of 6.6 to mimic ischemic conditions.

-

This compound is dissolved in the appropriate solution to achieve the desired final concentrations (e.g., 1-100 µM).

-

-

Data Acquisition:

-

The skinned fiber is sequentially bathed in solutions of increasing Ca2+ concentrations, and the developed tension is recorded at each pCa level to generate a pCa-tension curve.

-

This procedure is repeated under normal pH, acidic pH, and acidic pH in the presence of this compound.

-

-

Data Analysis:

-

The pCa-tension curves are plotted, and the pCa50 (the pCa at which 50% of the maximal tension is achieved) is calculated for each condition. A leftward shift in the pCa-tension curve and a decrease in the pCa50 value indicate an increase in Ca2+ sensitivity.

-

The maximal tension generated at saturating Ca2+ concentrations (e.g., pCa 4.4) is also compared across conditions.

-

Phosphodiesterase III (PDE III) Inhibition Assay

A standard method for assessing PDE III inhibition involves measuring the hydrolysis of radiolabeled cAMP.

Objective: To determine the inhibitory potency of this compound on PDE III activity.

Methodology:

-

Enzyme Preparation:

-

PDE III is isolated and purified from a relevant tissue source, such as cardiac muscle.

-

-

Assay Procedure:

-

The assay is conducted in a buffer solution containing the purified PDE III enzyme.

-

A known concentration of radiolabeled cAMP (e.g., [³H]cAMP) is added as the substrate.

-

The reaction is initiated in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at a controlled temperature and then terminated.

-

-

Separation and Quantification:

-

The product of the reaction, radiolabeled AMP ([³H]AMP), is separated from the unreacted [³H]cAMP using techniques such as column chromatography.

-

The amount of [³H]AMP is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of PDE III inhibition is calculated for each concentration of this compound.

-

An IC50 value, the concentration of this compound that inhibits 50% of the PDE III activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Conclusion

This compound is a potent cardiotonic agent with a well-defined dual mechanism of action involving Ca2+ sensitization of myofilaments and inhibition of PDE III. While its clinical development was discontinued, the study of this compound and its interactions with the cardiac contractile apparatus and signaling pathways provides a valuable framework for the development of future inotropic agents for the treatment of heart failure. Further research to precisely quantify its PDE III inhibitory potency and to fully elucidate its binding interactions with the troponin complex could offer deeper insights into the structure-activity relationships of this class of compounds.

References

- 1. MCI-154, a novel cardiotonic agent, reverses the acidic pH-induced decrease in responses of cardiac myofilaments to Ca++: comparison with sulmazole and pimobendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "The Skinned Fiber Technique as a Potential Method for Study of Muscle " by R. G. Cassens, T. J. Eddinger et al. [digitalcommons.usu.edu]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. Functional and structural differences between skinned and intact muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Senazodan's Phosphodiesterase III Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senazodan, also known to researchers as MCI-154, is a cardiotonic agent characterized by a dual mechanism of action: calcium sensitization and selective inhibition of phosphodiesterase III (PDE3). This dual activity potentiates its inotropic effects, suggesting a potential therapeutic role in conditions such as heart failure. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its PDE3 inhibitory action. The document details its potency, selectivity, and physiological effects, presenting quantitative data in structured tables for clarity. Furthermore, it outlines the experimental methodologies employed in key studies and includes signaling pathway and experimental workflow diagrams to visually represent the core concepts. It is important to note that while preclinical data is available, extensive human clinical trial data and detailed pharmacokinetic profiles for this compound are not widely reported in publicly accessible literature.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key therapeutic strategy in managing heart failure involves augmenting cardiac contractility. Phosphodiesterase III (PDE3), an enzyme highly expressed in cardiac and vascular smooth muscle, plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an increase in cAMP, which in turn enhances myocardial contractility and induces vasodilation. This compound (MCI-154) is a pyridazinone derivative that has been investigated for its potential in treating heart failure due to its combined properties as a Ca2+ sensitizer and a selective PDE3 inhibitor.[1] This guide will focus on the latter aspect of its mechanism.

Mechanism of Action: PDE3 Inhibition

This compound exerts its cardiotonic effects in part by selectively inhibiting the PDE3 enzyme. This inhibition prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels in cardiomyocytes activates protein kinase A (PKA), which phosphorylates several target proteins, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation.

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by beta-adrenergic receptor stimulation and the subsequent role of PDE3 and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound (MCI-154) from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Tissue | Value | Reference |

| IC50 (PDE III Inhibition) | Guinea Pig | Myocardium | 3.8 µM | [2] |

| EC50 (Positive Inotropic Effect) | Guinea Pig | Papillary Muscle | 0.8 µM | [2] |

| PDE I, IV Inhibition | Guinea Pig | Myocardium | No significant effect up to 100 µM | [2] |

| PDE II Inhibition | Guinea Pig | Myocardium | No significant effect up to 1,000 µM | [2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosing | Key Findings | Reference |

| Cardiomyopathic Hamsters | 0.1 mg/kg/day & 1 mg/kg/day | Significantly prolonged cumulative survival times compared to control. | [3] |

| Endotoxemic Rabbits | 0.1 mg/kg IV bolus followed by infusion | Markedly increased LVSP, IP, MC, and Lo; Reduced LVEDP. | [4] |

| Ischemic Dog Hearts | Intravenous administration | Improved segment shortening in the ischemic zone and attenuated myocardial acidosis. | [5] |

Experimental Protocols

This section provides a generalized protocol for a phosphodiesterase inhibition assay, based on the methodologies described in the cited literature for similar compounds.

In Vitro Phosphodiesterase III Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PDE3 activity.

Materials:

-

Guinea pig myocardial tissue

-

Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

[3H]-cAMP (radiolabeled substrate)

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

This compound (MCI-154) at various concentrations

Methodology:

-

Enzyme Preparation:

-

Excise guinea pig hearts and homogenize the ventricular myocardium in cold buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Further centrifuge the supernatant at a high speed to pellet the particulate fraction containing PDE3.

-

Resuspend the pellet in buffer to obtain the enzyme preparation.

-

-

Inhibition Assay:

-

Prepare reaction tubes containing the assay buffer, [3H]-cAMP, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the PDE3 enzyme preparation to each tube.

-

Incubate the mixture at 37°C for a defined period.

-

Terminate the reaction by boiling the tubes.

-

Add snake venom to the cooled tubes and incubate to convert the resulting [3H]-5'-AMP to [3H]-adenosine.

-

Add a slurry of the anion-exchange resin to bind the unreacted [3H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [3H]-adenosine) to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE3 inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Experimental Workflow Diagram

Calcium Sensitization Mechanism

While this guide focuses on PDE3 inhibition, it is crucial to acknowledge this compound's role as a Ca2+ sensitizer. This mechanism involves increasing the sensitivity of the myofilaments to calcium, thereby enhancing contractility without a significant increase in intracellular calcium concentration. Some studies suggest that this compound enhances Ca2+ binding to myofilaments and purified cardiac troponin C.[1] However, more recent research using solution NMR spectroscopy has indicated that this compound (MCI-154) binds to the structural C-terminal domain of cardiac troponin C (cTnC), but not when cTnC is part of the intact troponin complex.[6][7] This suggests that this compound may exert its calcium-sensitizing effect through a target other than direct interaction with troponin C.[6][7] Further investigation is required to fully elucidate this aspect of its mechanism.

Discussion and Future Perspectives

The available preclinical data indicate that this compound is a potent and selective PDE3 inhibitor with promising inotropic and vasodilatory effects. Its dual mechanism of action could offer therapeutic advantages in the management of heart failure. However, the lack of extensive public data on its clinical development in humans is a significant limitation. Future research should aim to further clarify the precise molecular interactions underlying its Ca2+ sensitizing effects and to conduct well-designed clinical trials to evaluate its safety and efficacy in patients with heart failure. A comprehensive understanding of its pharmacokinetic and pharmacodynamic profile in humans is also essential for its potential clinical application.

Conclusion

This compound (MCI-154) demonstrates significant potential as a cardiotonic agent, primarily through its selective inhibition of phosphodiesterase III and its calcium-sensitizing properties. The preclinical evidence highlights its efficacy in improving cardiac function in various animal models. This technical guide has summarized the key quantitative data and experimental methodologies related to its PDE3 inhibitory action. While the preclinical findings are encouraging, the absence of robust clinical trial data necessitates further investigation to establish the therapeutic utility of this compound in human heart failure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MCI-154, a Ca2+ sensitizer, increases survival in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of MCI-154, a calcium sensitizer, on cardiac function in endotoxemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial effect of MCI-154, a cardiotonic agent, on ischemic contractile failure and myocardial acidosis of dog hearts: comparison with dobutamine, milrinone and pimobendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The calcium sensitizer drug MCI-154 binds the structural C-terminal domain of cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The calcium sensitizer drug MCI-154 binds the structural C-terminal domain of cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]

Senazodan: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senazodan, also known as MCI-154, is a novel cardiotonic agent that has demonstrated significant potential in preclinical studies for the management of heart failure. Its unique dual mechanism of action, involving both calcium sensitization and phosphodiesterase III (PDE III) inhibition, distinguishes it from other inotropic agents. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details of key experimental protocols, and a visualization of its proposed signaling pathway.

Pharmacodynamics

This compound exerts its cardiotonic effects through a dual mechanism: increasing the sensitivity of cardiac myofilaments to calcium and inhibiting PDE III. This results in a potent, positive inotropic effect.

Quantitative Pharmacodynamic Data

| Parameter | Value | Species/Tissue | Reference |

| PDE III Inhibition | |||

| IC50 | 2.5 ± 0.6 µmol/L | Canine Cardiac Tissue | [1] |

| IC50 | 3.8 µM | Guinea Pig Myocardium Homogenates | [2] |

| Positive Inotropic Effect | |||

| EC50 | 0.8 µM | Isolated Guinea Pig Papillary Muscles | [2] |

| Effects on Vascular Smooth Muscle | |||

| Concentration Range Inhibiting α-adrenoceptor Agonist-Induced Contractions | 10⁻⁸ - 10⁻⁵ M | Isolated Rabbit Aorta |

Mechanism of Action

This compound's primary pharmacodynamic effects are centered on the cardiac muscle. It enhances myocardial contractility by:

-

Calcium Sensitization: this compound increases the affinity of the troponin C complex to calcium, which enhances the force of contraction without significantly increasing intracellular calcium concentrations. This is thought to contribute to its favorable energetic profile compared to traditional inotropes. Studies in skinned right ventricular papillary fibers from endotoxic shock rats have shown that this compound can significantly reverse the decreased sensitivity of cardiac contractile proteins to Ca2+ and increase the maximal Ca2+-activated tension (Tmax) in a concentration-dependent manner.[3][4]

-

Phosphodiesterase III (PDE III) Inhibition: By selectively inhibiting PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac myocytes.[1][2] Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac contraction, resulting in an increased inotropic state.

Interestingly, in vascular smooth muscle, this compound appears to decrease calcium sensitivity, an effect potentially mediated through Rho-kinase, protein kinase C (PKC), and protein kinase G (PKG) pathways.[5] This vasodilatory effect could be beneficial in reducing both preload and afterload in heart failure.

Signaling Pathway

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion, bioavailability, and half-life, are not extensively reported in publicly available literature. The primary focus of existing research has been on its pharmacodynamic effects.

Key Preclinical Studies and Experimental Protocols

In Vivo Studies in a Canine Model of Heart Failure

-

Objective: To assess the hemodynamic effects of this compound.

-

Methodology:

-

Anesthetized dogs were used.

-

A bolus intravenous injection of this compound was administered at doses ranging from 10 to 100 micrograms/kg.[6] In other studies, doses of 0.01-0.3 µmol/kg were used.[1]

-

Hemodynamic parameters including mean circulatory filling pressure, total peripheral resistance, cardiac output, heart rate, and mean blood pressure were monitored.

-

-

Key Findings: this compound caused a dose-dependent decrease in mean circulatory filling pressure and total peripheral resistance, while increasing cardiac output and heart rate.[6] It also produced a dose-dependent increase in left ventricular dP/dt.[1]

Ex Vivo Studies in Isolated Guinea Pig Papillary Muscles

-

Objective: To determine the positive inotropic effect and the role of PDE III inhibition.

-

Methodology:

-

Papillary muscles were isolated from guinea pig hearts.

-

The muscles were electrically stimulated to contract.

-

This compound was added to the organ bath in concentrations ranging from 0.3 to 100 µM.

-

The force of contraction was measured.

-

For PDE inhibition assays, homogenates of guinea pig myocardium were used, and the activity of different PDE isoenzymes was measured in the presence of varying concentrations of this compound (1-1,000 µM).[2]

-

-

Key Findings: this compound exerted a concentration-dependent positive inotropic effect with an EC50 of 0.8 µM.[2] It selectively inhibited PDE III with an IC50 of 3.8 µM, with no significant effect on other PDE isoenzymes.[2]

Long-term Efficacy Study in Cardiomyopathic Hamsters

-

Objective: To evaluate the effect of long-term this compound treatment on survival in a model of chronic heart failure.

-

Methodology:

-

Male BIO-14.6 strain cardiomyopathic hamsters were used.

-

At approximately 150 days of age, hamsters were randomly assigned to receive daily oral doses of this compound (0.1 mg/kg or 1 mg/kg) or a control vehicle.[7]

-

Survival was monitored over the course of the study.

-

-

Key Findings: The median survival time was significantly prolonged in both this compound-treated groups compared to the control group. The final survival rate at 284 days was 0% in the control group, 17.1% in the low-dose group, and 38.6% in the high-dose group.[7]

Experimental Workflow for Assessing Calcium Sensitization

References

- 1. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial fibers in endotoxic shock rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial contractile system in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of MCI-154 on calcium sensitivity of vascular smooth muscle and its mechanism in hemorrhagic shock in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of MCI-154, a novel cardiotonic agent, on mean circulatory filling pressure in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MCI-154, a Ca2+ sensitizer, increases survival in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

Senazodan: A Technical Guide to its Molecular Targets and Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senazodan (MCI-154) is a pyridazinone derivative that has been investigated for its cardiotonic properties, positioning it as a potential therapeutic agent for acute heart failure. Its mechanism of action is dual, involving the inhibition of phosphodiesterase III (PDE III) and the sensitization of myocardial contractile proteins to calcium. This guide provides a detailed overview of the molecular targets of this compound, its interactions with these targets, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized. While showing promise in preclinical and early clinical studies, the development of this compound was discontinued in Phase II.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. Inotropic agents are a class of drugs that increase the force of myocardial contraction and are used in the management of acute decompensated heart failure. This compound emerged as a novel inotropic agent with a dual mechanism of action aimed at improving cardiac performance. It is classified as a calcium sensitizer and a phosphodiesterase III inhibitor.[1] This document serves as an in-depth technical resource on the molecular pharmacology of this compound.

Molecular Targets

The primary molecular targets of this compound are:

-

Phosphodiesterase III (PDE III): An enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).

-

Cardiac Troponin C (cTnC): A key protein in the troponin complex that binds calcium to initiate muscle contraction.

Molecular Interactions and Pharmacodynamics

Phosphodiesterase III Inhibition

This compound is a selective inhibitor of phosphodiesterase III.[2] The inhibition of PDE III in cardiac myocytes leads to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx into the cell and enhanced sarcoplasmic reticulum calcium uptake and release, contributing to a positive inotropic effect.

Calcium Sensitization

This compound enhances the sensitivity of the contractile machinery to calcium, meaning that a greater force of contraction is achieved at a given intracellular calcium concentration.[2][3] This is thought to occur through its interaction with cardiac troponin C, enhancing the binding of calcium to this protein.[3] However, recent studies using solution NMR spectroscopy have shown that while this compound binds weakly to the C-terminal domain of isolated cardiac troponin C, it does not bind to cTnC when it is part of the intact troponin complex with troponin I.[4] This suggests that the calcium-sensitizing effect of this compound may be indirect or involve other targets within the myofilament.[4]

This compound has been shown to directly affect actin-myosin crossbridge kinetics and increase myosin ATPase activity.[3] In skinned myocardial fibers from endotoxic shock rats, this compound demonstrated the ability to reverse the decreased sensitivity of cardiac contractile proteins to calcium.[1]

Electrophysiological Effects

In guinea pig atrial myocytes, this compound has been observed to decrease the delayed rectifier potassium current (IK), with a preferential block of the rapidly activating component (IKr).[5] This action may contribute to the observed changes in action potential duration. Notably, at concentrations of 10 and 100 microM, it did not increase the inward L-type Ca2+ current.[5]

Vascular Effects

The inhibition of PDE III in vascular smooth muscle cells also leads to increased cAMP levels, resulting in vasodilation and a decrease in both preload and afterload. This compound has been shown to reduce contractions produced by noradrenaline and high potassium concentrations in guinea-pig femoral artery and vein preparations.[6]

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity.

| Parameter | Value | Species/Tissue | Reference |

| PDE III Inhibition | |||

| IC50 | 2.5 ± 0.6 µmol/l | Canine Cardiac | [2] |

| Calcium Sensitization | |||

| Effective Concentration | 1 x 10-5 M | Skinned Rat Papillary Muscle | [1] |

| Parameter | Dose/Concentration | Effect | Species/Model | Reference |

| In Vivo Hemodynamics | ||||

| Left Ventricular dP/dt | 0.01-0.3 µmol/kg i.v. | Dose-dependent increase | Anesthetized Rat | [2] |

| Mean Arterial Pressure | 0.01-0.3 µmol/kg i.v. | Dose-dependent decrease | Anesthetized Rat | [2] |

| Heart Rate | 0.01-0.3 µmol/kg i.v. | Small increase | Anesthetized Rat | [2] |

| Electrophysiology | ||||

| Delayed Rectifier K+ Current (IK) | 10 and 100 µM | Decrease, with preferential block of IKr | Guinea Pig Atrial Myocytes | [5] |

| L-type Ca2+ Current (ICa-L) | 10 and 100 µM | No increase | Guinea Pig Atrial Myocytes | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiac Myocytes

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Workflow for Calcium Sensitivity Assay

Caption: Workflow for skinned fiber calcium sensitivity assay.

Experimental Protocols

Calcium Sensitivity in Skinned Myocardial Fibers

This protocol is based on methodologies described for studying the effects of MCI-154 on endotoxic shock rat models.[1]

-

Tissue Preparation: Isolate right ventricular papillary muscles from the heart of the model organism.

-

Skinning: Chemically remove the sarcolemma (skinning) by incubating the muscle fibers in a solution containing a detergent such as saponin. This allows for direct access to the myofilaments.

-

Mounting: Mount the skinned fiber preparation between a force transducer and a length controller to measure isometric tension.

-

Activation: Sequentially expose the fibers to a series of activating solutions with buffered free calcium concentrations, typically ranging from pCa 8.0 to pCa 4.0 (-log[Ca2+]).

-

Data Acquisition: Record the steady-state tension at each pCa level to generate a tension-pCa relationship curve.

-

Drug Application: Repeat the activation steps in the presence of this compound at the desired concentration (e.g., 1 x 10-5 M).

-

Analysis: Determine the pCa required to produce 50% of the maximal calcium-activated tension (pCa50). An increase in pCa50 in the presence of this compound indicates an increase in calcium sensitivity.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on methods used to study the effects of MCI-154 on guinea pig atrial myocytes.[5]

-

Cell Isolation: Enzymatically dissociate single atrial myocytes from the heart tissue.

-

Patch-Clamp Recording: Use the whole-cell patch-clamp technique to measure ionic currents across the cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell interior.

-

Voltage Protocol: Apply specific voltage-clamp protocols to isolate and measure the ionic current of interest (e.g., L-type Ca2+ current or delayed rectifier K+ current).

-

Drug Perfusion: Perfuse the cells with a control extracellular solution, and then switch to a solution containing this compound at the desired concentration.

-

Data Analysis: Measure the amplitude and kinetics of the ionic currents before and after the application of this compound to determine its effects.

Conclusion

This compound is a cardiotonic agent with a dual mechanism of action involving phosphodiesterase III inhibition and calcium sensitization. Its ability to increase myocardial contractility and induce vasodilation made it a candidate for the treatment of acute heart failure. While the inhibition of PDE III is well-characterized, the precise mechanism of its calcium-sensitizing effect is still a subject of investigation, with evidence suggesting an indirect effect on the myofilaments rather than a direct interaction with the functional troponin complex. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the molecular pharmacology of this compound for the scientific community.

References

- 1. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial fibers in endotoxic shock rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The calcium sensitizer drug MCI-154 binds the structural C-terminal domain of cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preferential inhibition of Ikr by MCI-154, a putative cardiotonic Ca2+ sensitizer, in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory actions of MCI-154 on guinea-pig femoral artery and vein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Senazodan (MCI-154): A Calcium-Sensitizing Phosphodiesterase III Inhibitor for Heart Failure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of Senazodan (also known as MCI-154), a cardiotonic agent investigated for the treatment of heart failure. This compound exhibits a dual mechanism of action, functioning as both a phosphodiesterase III (PDE-III) inhibitor and a calcium sensitizer. This document synthesizes available preclinical data to offer a comprehensive resource on its pharmacology, efficacy in various heart failure models, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound's primary mechanism of action involves the sensitization of cardiac contractile proteins to calcium, which enhances the force of myocardial contraction without a significant increase in intracellular calcium concentration.[1][2] This calcium-sensitizing effect is believed to be the main contributor to its positive inotropic properties.[1][3] Additionally, this compound is a selective inhibitor of phosphodiesterase III (PDE-III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] Inhibition of PDE-III leads to an increase in intracellular cAMP levels, which contributes to its positive inotropic and vasodilatory effects.[4]

Signaling Pathway of this compound in Cardiomyocytes

Caption: Signaling pathway of this compound in cardiac muscle cells.

In Vitro Studies

Phosphodiesterase III Inhibition

This compound demonstrated a high selectivity for the inhibition of PDE-III isolated from guinea pig myocardium.

| Parameter | Value | Species | Tissue | Reference |

| IC50 (PDE-III) | 3.8 µM | Guinea Pig | Myocardium | [4] |

| IC50 (PDE-III) | 10.1 µM | Guinea Pig | Left Ventricle | [5] |

-

Experimental Protocol: PDE Inhibition Assay

-

Tissue Preparation: Homogenates of guinea pig myocardium were prepared.

-

Assay Conditions: The inhibitory activity of this compound on PDE isoenzymes (I, II, III, and IV) was measured.

-

Data Analysis: The concentration of this compound that produced 50% inhibition of the enzyme activity (IC50) was determined.[4]

-

Positive Inotropic Effects

This compound was shown to exert a concentration-dependent positive inotropic effect in isolated cardiac muscle preparations from various species.[3] Its potency was found to be greater than that of other PDE-III inhibitors like amrinone and milrinone.[3]

| Parameter | Value | Species | Tissue | Reference |

| EC50 (Inotropy) | 0.8 µM | Guinea Pig | Papillary Muscle | [4] |

| EC50 (+dP/dt) | 4.31 x 10⁻⁹ M | Guinea Pig | Langendorff Heart | [5] |

-

Experimental Protocol: Isolated Papillary Muscle Assay

-

Tissue Preparation: Papillary muscles were isolated from the hearts of guinea pigs.

-

Experimental Setup: The muscles were mounted in an organ bath containing a physiological salt solution and electrically stimulated.

-

Measurement: The force of contraction was measured before and after the addition of increasing concentrations of this compound.

-

Data Analysis: The concentration of this compound that produced 50% of the maximal increase in the force of contraction (EC50) was calculated.[4]

-

In Vivo Animal Studies

Hemodynamic Effects in Anesthetized Dogs

In anesthetized dogs, this compound demonstrated beneficial hemodynamic effects, including vasodilation and an increase in cardiac output.

| Parameter | Dose (µg/kg, i.v.) | Change | Species | Model | Reference |

| Mean Circulatory Filling Pressure | 10-100 | Dose-dependent decrease | Dog | Anesthetized | [6] |

| Total Peripheral Resistance | 10-100 | Decreased | Dog | Anesthetized | [6] |

| Cardiac Output | 10-100 | Increased | Dog | Anesthetized | [6] |

| Heart Rate | 10-100 | Increased | Dog | Anesthetized | [6] |

| Mean Blood Pressure | 10-100 | Decreased | Dog | Anesthetized | [6] |

-

Experimental Protocol: Hemodynamic Assessment in Anesthetized Dogs

-

Animal Model: Healthy anesthetized dogs.

-

Drug Administration: this compound was administered as an intravenous bolus injection at doses ranging from 10 to 100 µg/kg.

-

Measurements: Hemodynamic parameters including mean circulatory filling pressure, total peripheral resistance, cardiac output, heart rate, and mean blood pressure were continuously monitored.[6]

-

Pacing-Induced Heart Failure in Dogs

This compound was evaluated in a canine model of chronic heart failure induced by rapid ventricular pacing, a model that mimics many of the hemodynamic and neurohumoral changes seen in human congestive heart failure.[7][8]

| Parameter | Treatment | Change | Species | Model | Reference |

| LV Contractility (Ees) | 1.0 µg/kg/min for 15 min | +1.94 mm Hg/mL | Dog | Pacing-Induced HF | [8] |

| LV Relaxation (T1/2) | 1.0 µg/kg/min for 15 min | -8.2 ms | Dog | Pacing-Induced HF | [8] |

| LV End-Diastolic Pressure | 1.0 µg/kg/min for 15 min | -9 mm Hg | Dog | Pacing-Induced HF | [7] |

-

Experimental Protocol: Pacing-Induced Heart Failure Model

-

Model Induction: Chronic heart failure was induced in dogs by rapid right ventricular pacing for 2 to 4 weeks.

-

Drug Administration: this compound was administered as a continuous intravenous infusion.

-

Measurements: Left ventricular (LV) function was assessed using cineventriculography and a tip manometer to measure LV pressure. Parameters such as LV contractility (end-systolic pressure-volume ratio, Ees), LV relaxation (time constant of isovolumic pressure decay, T1/2), and LV end-diastolic pressure were determined.[7][8]

-

Experimental Workflow for Pacing-Induced Heart Failure Study```dot

Ischemic Heart Failure Models in Dogs

This compound has been shown to improve contractile function in ischemic myocardium without increasing myocardial oxygen demand, suggesting its potential utility in ischemic heart failure.

[9][10]| Parameter | Treatment | Change | Species | Model | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ischemic Zone Segment Shortening | 0.1 or 0.3 µg/kg/min | Significantly improved recovery | Dog | Ischemia-Reperfusion | |[11] | Ischemic Zone MVO2 | Infusion | No increase | Dog | Partial Coronary Occlusion | |[9] | Myocardial Acidosis | i.v. administration | Attenuated | Dog | Partial Coronary Occlusion | |[10]

-

Experimental Protocol: Ischemia-Reperfusion Model

-

Model Induction: Anesthetized dogs underwent a 30-minute occlusion of the left anterior descending coronary artery (LAD) followed by 2 hours of reperfusion.

-

Drug Administration: this compound was infused intravenously starting 10 minutes after the onset of occlusion and continued throughout the reperfusion period.

-

Measurements: Regional myocardial segment shortening in the ischemic area was assessed by sonomicrometry.

-

[11]#### 3.4. Cardiomyopathic Hamster Model

Long-term administration of this compound demonstrated a significant improvement in the survival of cardiomyopathic hamsters, a genetic model of heart failure.

| Parameter | Treatment | Result | Species | Model | Reference |

| Median Survival Time | 0.1 mg/kg/day | 243 days (vs. 227 in control) | Hamster | BIO-14.6 Cardiomyopathic | |

| Median Survival Time | 1 mg/kg/day | 260 days (vs. 227 in control) | Hamster | BIO-14.6 Cardiomyopathic | |

| Final Survival Rate (at 284 days) | 1 mg/kg/day | 38.6% (vs. 0% in control) | Hamster | BIO-14.6 Cardiomyopathic |

-

Experimental Protocol: Cardiomyopathic Hamster Study

-

Animal Model: Male cardiomyopathic hamsters of the BIO-14.6 strain, starting at approximately 150 days of age.

-

Drug Administration: this compound was administered daily at two different doses (0.1 and 1 mg/kg).

-

Endpoint: The primary endpoint was the lifespan of the hamsters, with survival rates monitored over time.

-

The preclinical data for this compound (MCI-154) consistently demonstrate its potential as a therapeutic agent for heart failure. Its dual mechanism of action as a PDE-III inhibitor and a calcium sensitizer translates into potent positive inotropic and vasodilatory effects. In vitro studies have established its selectivity for PDE-III and its superior potency in enhancing myocardial contractility compared to other inotropes. In vivo studies across various animal models of heart failure, including those mimicking chronic and ischemic conditions, have shown that this compound improves cardiac function, enhances left ventricular systolic and diastolic performance, and, in a long-term study, increases survival. Notably, its beneficial effects in ischemic models are achieved without an increase in myocardial oxygen consumption, a critical advantage for patients with coronary artery disease. While the clinical development of this compound for acute heart failure was discontinued, the preclinical findings remain a valuable reference for the development of new inotropic agents with similar mechanisms of action.

Logical Relationship of this compound's Preclinical Findings```dot

References

- 1. Cardiac and coronary vasodilator effects of the novel cardiotonic agent, MCI-154, assessed in isolated, blood-perfused dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro characterization of the effects of MCI-154, a novel cardiotonic agent, on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of MCI-154, a novel cardiotonic agent, on mean circulatory filling pressure in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Effects of MCI-154, a calcium sensitizer, on left ventricular systolic and diastolic function in pacing-induced heart failure in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of MCI-154, a cardiotonic agent, on regional contractile function and myocardial oxygen consumption in the presence and absence of coronary artery stenosis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beneficial effect of MCI-154, a cardiotonic agent, on ischemic contractile failure and myocardial acidosis of dog hearts: comparison with dobutamine, milrinone and pimobendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of a calcium-sensitizing positive inotropic agent MCI-154 and its combined use with enalapril on postischemic contractile dysfunction of dog hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MCI-154, a Ca2+ sensitizer, increases survival in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Efficacy of Senazodan: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senazodan (MCI-154) is a novel cardiotonic agent characterized by a dual mechanism of action: selective inhibition of phosphodiesterase III (PDE-III) and sensitization of cardiac myofilaments to calcium. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies investigating the efficacy of this compound. The data presented herein demonstrates its potential as a positive inotropic and vasodilatory agent for the management of heart failure. Despite promising preclinical and early clinical findings, the development of this compound was discontinued after Phase II trials. This document serves as a detailed repository of the scientific investigations into its pharmacological profile.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic agents. Traditional inotropes, while effective in increasing cardiac contractility, are often associated with increased myocardial oxygen demand and arrhythmogenesis. This compound emerged as a promising therapeutic candidate with a unique pharmacological profile designed to enhance cardiac performance with a potentially improved safety margin. Its primary mechanisms of action include the inhibition of PDE-III, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, and the sensitization of the contractile apparatus to intracellular calcium, thereby improving the efficiency of excitation-contraction coupling.

Mechanism of Action

This compound's cardiotonic effects are mediated through two primary signaling pathways:

-

Phosphodiesterase III (PDE-III) Inhibition: By selectively inhibiting PDE-III, this compound prevents the breakdown of cAMP in cardiac myocytes. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, contributing to a positive inotropic effect.

-

Calcium Sensitization: this compound directly enhances the sensitivity of the myofilaments to calcium. This mechanism is believed to involve a direct interaction with the troponin complex, stabilizing the calcium-bound state of troponin C. This leads to a greater force of contraction for a given intracellular calcium concentration, improving myocardial efficiency without significantly increasing intracellular calcium levels, a factor often linked to adverse effects of other inotropes.

In Vitro Effects of this compound

A summary of the key quantitative data from in vitro studies is presented in Table 1.

| Parameter | Species/Tissue | Value | Reference |

| PDE-III Inhibition | |||

| IC50 | Guinea Pig Myocardium | 3.8 µM | [1] |

| IC50 | Guinea Pig Left Ventricular Tissue | 10.1 µM | [2] |

| Positive Inotropic Effect | |||

| EC50 (Force of Contraction) | Guinea Pig Papillary Muscles | 0.8 µM | [1] |

| EC50 (+dP/dt) | Guinea Pig Langendorff Hearts | 4.31 nM | [2] |

| Calcium Sensitization | |||

| pCa50 Increase | Skinned Rat Right Ventricular Papillary Fibers (Endotoxic Shock Model) | Concentration-dependent increase | [3] |

Table 1: Summary of In Vitro Quantitative Data for this compound

Experimental Protocols

3.1.1. PDE-III Inhibition Assay (Summary)

-

Tissue Preparation: Homogenates of guinea pig myocardium were prepared.

-

Assay Principle: The inhibition of PDE-III activity was measured by quantifying the hydrolysis of radiolabeled cAMP.

-

Procedure: Various concentrations of this compound were incubated with the tissue homogenate and the substrate. The reaction was terminated, and the product was separated and quantified.

-

Data Analysis: The concentration of this compound that produced 50% inhibition of PDE-III activity (IC50) was calculated.[1][2]

3.1.2. Assessment of Inotropic Effects in Isolated Papillary Muscles (Summary)

-

Tissue Preparation: Papillary muscles were isolated from the right ventricles of guinea pigs.

-

Experimental Setup: The muscles were mounted in an organ bath containing physiological salt solution and stimulated electrically.

-

Measurement: The developed force of contraction was measured using a force transducer.

-

Procedure: Cumulative concentration-response curves for this compound were generated.

-

Data Analysis: The concentration of this compound that produced 50% of the maximal increase in the force of contraction (EC50) was determined.[1]

3.1.3. Calcium Sensitivity in Skinned Myocardial Fibers (Summary)

-

Tissue Preparation: Right ventricular papillary muscles from rats were chemically "skinned" using saponin to remove the cell membrane while preserving the contractile apparatus.

-

Experimental Setup: The skinned fibers were mounted on a force transducer and bathed in solutions with varying concentrations of free calcium (pCa).

-

Measurement: The tension developed by the fibers at different calcium concentrations was recorded.

-

Procedure: Tension-pCa relationships were determined in the absence and presence of this compound.

-

Data Analysis: The pCa required to produce 50% of the maximal calcium-activated tension (pCa50) was calculated as an index of calcium sensitivity.[3]

In Vivo Effects of this compound

A summary of the key quantitative data from in vivo studies is presented in Table 2.

| Species | Model | Dosage | Key Findings | Reference |

| Dog | Pentobarbital-Induced Heart Failure | 10-100 µg (i.v.) | Restored cardiac function to control levels. | [4] |

| Rabbit | Endotoxic Shock | 0.1 mg/kg (i.v.) followed by infusion | Significantly increased LVSP, IP, MC, and Lo; Reduced LVEDP. | [5][6] |

| Hamster | Cardiomyopathic (BIO 14.6 strain) | 0.1 and 1 mg/kg/day (oral) | Significantly prolonged median survival time (243 and 260 days vs. 227 days in control). |

Table 2: Summary of In Vivo Studies on this compound LVSP: Left Ventricular Systolic Pressure; IP: Isovolumetric Pressure; MC: Myocardial Contractility; Lo: Area of p-dp/dt(max) vector loop; LVEDP: Left Ventricular End-Diastolic Pressure.

Experimental Protocols

4.1.1. Pentobarbital-Induced Heart Failure in Dogs (Summary)

-

Animal Model: Anesthetized dogs were used to create a heart-lung preparation. Heart failure was induced by the administration of pentobarbital.

-

Drug Administration: this compound was administered intravenously in increasing doses.

-

Measurements: Cardiac function curves were generated by measuring cardiac output at various right atrial pressures.

-

Data Analysis: The effects of this compound on restoring the depressed cardiac function were evaluated.[4]

4.1.2. Endotoxic Shock in Rabbits (Summary)

-

Animal Model: Endotoxic shock was induced in rabbits by intravenous injection of E. coli endotoxin.

-

Drug Administration: A bolus of this compound was administered intravenously, followed by a continuous infusion.

-

Measurements: Hemodynamic parameters including heart rate, mean arterial pressure, left ventricular systolic and end-diastolic pressures, and indices of myocardial contractility were continuously monitored.

-

Data Analysis: The changes in hemodynamic parameters following this compound treatment were compared to a control group receiving normal saline.[5][6]

Visualizations

Signaling Pathways

Caption: Dual mechanism of action of this compound.

Experimental Workflows

Caption: Conceptual workflow for in vitro experiments.

Caption: Generalized workflow for in vivo studies.

Discussion

The compiled data from preclinical studies consistently demonstrates that this compound is a potent inotropic and vasodilatory agent. Its dual mechanism of action offers a theoretical advantage over pure PDE-III inhibitors or traditional catecholamines. The calcium-sensitizing property allows for an increase in contractility with a potentially lower risk of calcium overload-induced arrhythmias and without a substantial increase in myocardial oxygen consumption.

The in vitro studies confirm its selective PDE-III inhibitory activity and its ability to directly enhance the calcium sensitivity of the contractile machinery. The in vivo studies in various animal models of heart failure, including endotoxic shock and cardiomyopathy, have shown promising results in improving hemodynamic function and, in the case of cardiomyopathic hamsters, extending survival.

Conclusion

This compound (MCI-154) exhibits a compelling preclinical profile as a cardiotonic agent with a dual mechanism of action. The in vitro and in vivo data summarized in this technical guide highlight its efficacy in enhancing cardiac contractility and promoting vasodilation. While the clinical development of this compound was halted, the extensive preclinical research provides valuable insights into the therapeutic potential of agents with this combined pharmacological profile for the treatment of acute and chronic heart failure. Further research into compounds with similar dual mechanisms of action may be warranted.

References

- 1. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial fibers in endotoxic shock rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvement of pentobarbital-induced heart failure by MCI-154, a novel and potent cardiotonic agent, in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of MCI-154, a calcium sensitizer, on cardiac function in endotoxemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of MCI-154, a calcium sensitizer, on cardiac dysfunction in endotoxic shock in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Senazodan Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senazodan (MCI-154), a pyridazinone derivative, has emerged as a promising cardiotonic agent due to its dual mechanism of action: selective inhibition of phosphodiesterase III (PDE-III) and sensitization of cardiac myofilaments to calcium (Ca2+). This dual action provides a synergistic approach to enhancing cardiac contractility with the potential for a favorable therapeutic window. This technical guide provides a comprehensive exploration of this compound, its known analogues, and the broader class of pyridazinone-based PDE inhibitors. It includes a summary of pharmacological data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the research and development of novel cardiotonic agents.

Introduction

Congestive heart failure remains a significant global health challenge, necessitating the development of novel inotropic agents with improved efficacy and safety profiles. Traditional inotropes often increase myocardial oxygen demand and can be associated with arrhythmogenic risks. This compound represents a class of compounds that address these limitations by not only increasing the availability of cyclic adenosine monophosphate (cAMP) through PDE-III inhibition but also by directly enhancing the efficiency of the contractile apparatus's response to intracellular calcium. This guide delves into the core pharmacology of this compound and its chemical relatives, providing a foundational resource for researchers in cardiovascular drug discovery.

Core Compound: this compound (MCI-154)

Chemical Identity:

-

IUPAC Name: 6-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydropyridazin-3(2H)-one

-

CAS Number: 98326-33-1

-

Molecular Formula: C₁₅H₁₄N₄O

Mechanism of Action: this compound exhibits a dual mechanism of action that contributes to its positive inotropic and vasodilatory effects:

-

Phosphodiesterase III (PDE-III) Inhibition: this compound selectively inhibits the PDE-III enzyme, which is responsible for the hydrolysis of cAMP in cardiac and vascular smooth muscle cells. Inhibition of PDE-III leads to an accumulation of intracellular cAMP. In the heart, elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various proteins involved in excitation-contraction coupling, resulting in increased myocardial contractility (positive inotropy) and an accelerated rate of relaxation (lusitropy). In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in both preload and afterload.

-

Calcium Sensitization: In addition to its PDE inhibitory activity, this compound directly enhances the sensitivity of the cardiac myofilaments to Ca2+. This means that for a given intracellular Ca2+ concentration, this compound enables a greater force of contraction. This mechanism is thought to involve a direct interaction with the troponin complex, enhancing the Ca2+-induced conformational changes that lead to actin-myosin cross-bridge formation.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound (MCI-154) based on available literature.

| Parameter | Value | Species/Tissue | Assay Conditions | Reference |

| PDE-III Inhibition (IC₅₀) | 2.5 ± 0.6 µmol/l | Canine Cardiac Tissue | - | [1] |

| Positive Inotropic Effect (EC₅₀) | 0.8 µM | Guinea Pig Papillary Muscles | - | [2] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

cAMP Signaling Pathway in Cardiomyocytes

References

Methodological & Application

Senazodan experimental protocol for in vitro assays

Introduction

Senazodan is a potent and selective phosphodiesterase 3 (PDE3) inhibitor investigated for its cardiotonic and vasodilatory properties. By inhibiting the PDE3 enzyme, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling. This leads to increased intracellular cAMP levels, subsequent activation of Protein Kinase A (PKA), and modulation of downstream effectors, resulting in positive inotropic effects in cardiomyocytes and relaxation in vascular smooth muscle cells. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound.

Mechanism of Action: The PDE3-cAMP-PKA Signaling Pathway

This compound exerts its effects by directly inhibiting the PDE3 enzyme. In cardiac and vascular smooth muscle cells, this inhibition triggers a well-defined signaling cascade. The enzyme adenylyl cyclase synthesizes cAMP from ATP. Normally, PDE3 hydrolyzes cAMP to AMP, terminating its signal. By blocking this degradation, this compound allows cAMP to accumulate in the cell. Elevated cAMP levels lead to the activation of PKA, which then phosphorylates multiple target proteins, including L-type calcium channels and phospholamban in cardiomyocytes, and myosin light chain kinase in vascular smooth muscle cells, leading to increased contractility and vasodilation, respectively.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) for several well-characterized PDE3 inhibitors. This data provides a comparative baseline for assessing the potency of this compound in enzymatic assays.

| Compound | Target | IC50 Value | Reference |

| Cilostamide | PDE3A | 27 nM | [1] |

| Cilostamide | PDE3B | 50 nM | [1] |

| Cilostazol | PDE3 | 0.2 µM | [1] |

| Pimobendan | PDE3 | 0.32 µM | [1] |

| Milrinone | PDE3 | 2.1 µM | [1] |

Experimental Protocols

Protocol 1: PDE3 Enzymatic Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on PDE3 enzyme activity. It is based on a luminescent assay format that measures the amount of cAMP remaining after the enzymatic reaction.

Materials:

-

Recombinant human PDE3 enzyme

-

This compound (and other reference compounds)

-

PDE-Glo™ Phosphodiesterase Assay Kit or equivalent

-

Assay Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup:

-

Add 5 µL of diluted this compound or vehicle control to the wells of a microplate.

-

Add 10 µL of PDE3 enzyme solution (pre-diluted in Assay Buffer to a working concentration) to each well.

-

Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

-

-

Initiate Reaction: Add 10 µL of cAMP substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction & Detect:

-

Add 25 µL of ADP-Glo™ Reagent (or equivalent stop/detection reagent) to terminate the enzymatic reaction.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent.

-

Incubate for another 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to vehicle controls. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Intracellular cAMP Measurement Assay

This cell-based assay quantifies the increase in intracellular cAMP levels in response to this compound treatment. The protocol utilizes a luciferase-based biosensor for real-time, live-cell measurement.[3]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or human cardiomyocytes derived from iPSCs.[4]

-

GloSensor™ cAMP Assay Kit (or equivalent) containing the pGloSensor™-22F cAMP Plasmid.[3]

-

Cell culture medium and supplements

-

Transfection reagent

-

White, clear-bottom 96-well cell culture plates

-

Luminometer with live-cell reading capability

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Transfection: Transfect the cells with the pGloSensor™-22F cAMP plasmid according to the manufacturer's protocol. Allow 24-48 hours for biosensor expression.

-

Assay Workflow:

-

Equilibration: Remove the culture medium and add GloSensor™ cAMP Reagent (substrate) diluted in an appropriate buffer (e.g., CO2-independent medium). Incubate at room temperature for 2 hours.

-

Baseline Reading: Measure the basal luminescence of each well.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin).

-

Kinetic or Endpoint Reading: Immediately begin measuring luminescence kinetically for 15-30 minutes or perform a final endpoint reading after a 20-minute incubation.

-

Data Analysis: Normalize the data by calculating the fold change in luminescence over the baseline reading. Plot the dose-response curve and determine the EC50 value for this compound.

Protocol 3: PKA Kinase Activity Assay

This assay measures the downstream effect of increased cAMP by quantifying the activity of PKA in cell lysates treated with this compound.

Materials:

-

Human cardiomyocytes or other relevant cell line.[5]

-

This compound

-

Cell lysis buffer

-

Microtiter plate pre-coated with PKA substrate

-

Phosphospecific Substrate Antibody

-

HRP-conjugated secondary antibody

-

TMB Substrate and Stop Solution

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Cell Treatment: Culture cells to ~90% confluency and treat with various concentrations of this compound for 30 minutes.

-

Lysate Preparation: Wash cells with cold PBS and lyse using a non-denaturing lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.

-

Kinase Reaction:

-

Add 50 µL of Kinase Assay Dilution Buffer to each well of the PKA substrate plate and incubate for 10 minutes. Aspirate the buffer.[6]

-

Add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to the appropriate wells.

-

Add ATP to each well to initiate the kinase reaction.

-

Incubate for 90 minutes at 30°C with gentle shaking.[7]

-

-

Detection:

-

Wash the wells four times with 1X Wash Buffer.

-

Add 40 µL of Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.[6]

-

Wash the wells four times.

-

Add 40 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[6][8]

-

Wash the wells four times.

-

-

Signal Development:

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract background absorbance and plot the PKA activity (absorbance) against the concentration of this compound to generate a dose-response curve.

Protocol 4: Vascular Smooth Muscle Cell (VSMC) Relaxation Assay

This functional assay assesses the vasodilatory potential of this compound using a 3D spheroid model that mimics a more physiological state of VSMCs.[9]

Materials:

-

Human aortic or umbilical artery smooth muscle cells (HASMCs or HUASMCs).[9]

-

Spheroid-compatible microplates (e.g., ultra-low attachment plates)

-

Collagen Type I hydrogels

-

Vasoconstrictor agent (e.g., Endothelin-1)

-

Time-lapse phase-contrast microscope

Procedure:

-

Spheroid Formation: Culture VSMCs as 3D spheroids in ultra-low attachment plates for 2-3 days until compact structures are formed.

-

Spheroid Plating: Prepare collagen hydrogels in a suitable plate format. Gently transfer 10-15 spheroids onto the surface of each hydrogel. Allow them to attach for 18-24 hours.[9]

-

Pre-contraction: Induce contraction of the attached spheroids by adding a submaximal concentration of a vasoconstrictor like Endothelin-1. Monitor the contraction via microscopy until a stable contracted state is achieved.

-

Compound Addition: Add varying concentrations of this compound to the pre-contracted spheroids. Include a vehicle control.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse phase-contrast images every 10-20 seconds for up to 10 minutes.[9]

-

Data Analysis:

-

Quantify the change in the surface area of the spheroids over time using image analysis software.

-

Relaxation is measured as the percentage increase in spheroid area relative to the pre-contracted state.

-

Plot the percentage relaxation against the this compound concentration to determine its EC50 for vasodilation.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. arborassays.com [arborassays.com]

- 8. abcam.com [abcam.com]

- 9. Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate Senazodan Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senazodan (also known as MCI-154) is a novel cardiotonic agent with a dual mechanism of action that makes it a compound of significant interest for the treatment of heart failure. It acts as both a calcium (Ca²⁺) sensitizer and a selective inhibitor of phosphodiesterase III (PDE3).[1] This dual activity enhances myocardial contractility (positive inotropy) and promotes vasodilation, thereby improving cardiac output without a significant increase in heart rate.[1]

The Ca²⁺ sensitizing effect of this compound involves a direct interaction with the cardiac troponin C (cTnC) complex, increasing its sensitivity to calcium and leading to a more forceful contraction for a given intracellular Ca²⁺ concentration.[1] Concurrently, by inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][2][3] Elevated cAMP levels in cardiac muscle cells contribute to increased contractility, while in vascular smooth muscle cells, it leads to relaxation and vasodilation.[3]

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and similar compounds. The assays described will enable researchers to quantify its effects on cAMP levels, cardiomyocyte contractility, vascular smooth muscle relaxation, and direct Ca²⁺ binding to cTnC.

Data Presentation: Comparative Activity of PDE3 Inhibitors

Table 1: PDE3 Inhibition Activity

| Compound | IC₅₀ (PDE3) | Cell/System | Reference |

| Levosimendan | 7.5 nM | Purified guinea pig left ventricle PDE3 | [4] |

| Milrinone | 2.1 µM | Not Specified | [5] |

| Cilostamide | 27 nM (PDE3A), 50 nM (PDE3B) | Not Specified | [5] |

Table 2: Inotropic and Ca²⁺ Sensitizing Effects

| Compound | EC₅₀ (Positive Inotropy) | EC₅₀ (Ca²⁺ Sensitization) | Cell/System | Reference |

| Levosimendan | 60 nM | 8.4 nM | Guinea pig papillary muscle | [4] |

| Dextrosimendan | 2.8 µM | 0.64 µM | Guinea pig papillary muscle | [4] |

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

Caption: Dual mechanism of this compound action.

Experimental Workflow for cAMP Measurement

Caption: Workflow for cAMP accumulation assay.

Experimental Protocols

Cell-Based cAMP Accumulation Assay

This protocol is designed to quantify changes in intracellular cAMP levels in response to this compound treatment. A homogeneous time-resolved fluorescence (HTRF) assay is described here, but other methods like luminescence-based assays are also suitable.

Materials:

-

HEK293 cells (or other suitable cell line, e.g., CHO cells)

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Forskolin (positive control)

-

384-well white assay plates

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

Plate reader capable of HTRF detection

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend HEK293 cells in culture medium.

-

Seed 5,000 cells per well in a 384-well white assay plate.

-

Incubate at 37°C, 5% CO₂ for 24 hours.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.

-

Prepare a positive control of Forskolin (e.g., 10 µM).

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Add the diluted this compound or control compounds to the respective wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-